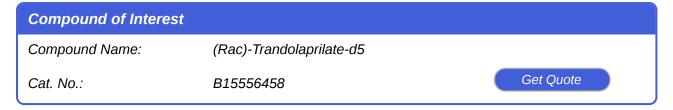


Certificate of Analysis: (Rac)-Trandolaprilate-d5 A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of **(Rac)-Trandolaprilate-d5**, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Trandolapril. The information presented here is a representative example compiled from industry best practices for the certification of isotopically labeled reference standards.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of **(Rac)-Trandolaprilate-d5**.

Table 1: Identity and Purity

Test	Method	Result
Chemical Purity	HPLC-UV	99.8%
Mass Identity	High-Resolution Mass Spectrometry (HRMS)	Conforms to structure
Structural Confirmation	¹ H NMR, ¹³ C NMR	Conforms to structure

Table 2: Isotopic Purity



Parameter	Method	Result
Isotopic Enrichment	Mass Spectrometry	99.5%
Deuterium Incorporation	Mass Spectrometry	Predominantly d5
Isotopic Distribution	Mass Spectrometry	See Table 3

Table 3: Isotopic Distribution Analysis

Isotopologue	Relative Abundance (%)
d0	0.1
d1	0.2
d2	0.5
d3	1.2
d4	3.5
d5	94.5

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
- Column: C18, 4.6 x 150 mm, 5 μm.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:



Time (min)	%B
0	10
20	90
25	90
26	10

| 30 | 10 |

Flow Rate: 1.0 mL/min.

• Column Temperature: 30°C.

• Detection Wavelength: 215 nm.

• Injection Volume: 10 μL.

 Sample Preparation: The sample was dissolved in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

High-Resolution Mass Spectrometry (HRMS) for Identity and Isotopic Enrichment

- Instrumentation: Thermo Scientific Q Exactive HF Orbitrap Mass Spectrometer.
- Ionization Source: Heated Electrospray Ionization (HESI).
- Polarity: Positive.

Scan Mode: Full Scan.

Mass Range: m/z 100-1000.

Resolution: 120,000.



• Sample Infusion: The sample was dissolved in 50% acetonitrile in water with 0.1% formic acid and infused directly into the mass spectrometer.

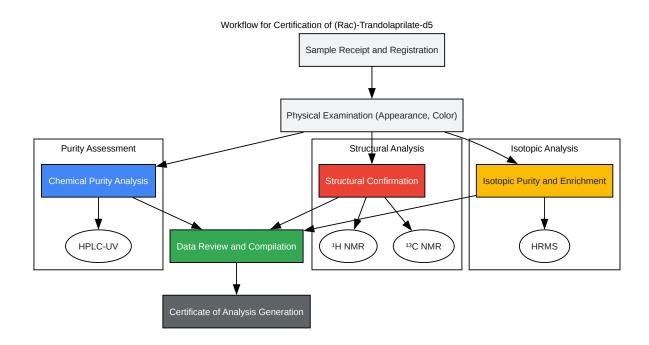
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Instrumentation: Bruker Avance III HD 400 MHz NMR Spectrometer.
- Solvent: Chloroform-d (CDCl3).
- ¹H NMR:
 - Frequency: 400 MHz.
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
- 13C NMR:
 - Frequency: 100 MHz.
 - Number of Scans: 1024.
 - Relaxation Delay: 2.0 s.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of **(Rac)-Trandolaprilate-d5**.

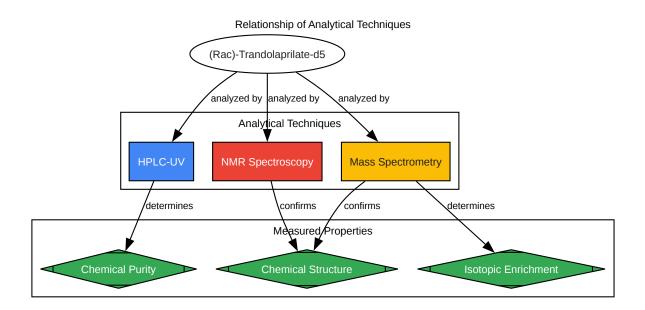




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Caption: Analytical workflow for the certification of (Rac)-Trandolaprilate-d5.





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Caption: Interrelationship of analytical techniques and measured properties.

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